![molecular formula C11H6INO B3003055 6-Iodo-1H-benzo[cd]indol-2-one CAS No. 24950-40-1](/img/structure/B3003055.png)
6-Iodo-1H-benzo[cd]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Iodo-1H-benzo[cd]indol-2-one” is a chemical compound that has been studied for its potential applications in cancer therapy . It is also referred to as naphtholactam . The molecular formula of this compound is C11H6INO .
Synthesis Analysis
The synthesis of “6-Iodo-1H-benzo[cd]indol-2-one” and its derivatives has been a topic of research. For instance, it has been used in the preparation of potential antitumor agents and inhibitors of thymidylate synthase . A study has reported the development of three novel series of polyamine-benzo[cd]indol-2(1H)-one conjugates .
Molecular Structure Analysis
The molecular structure of “6-Iodo-1H-benzo[cd]indol-2-one” is characterized by the presence of an iodine atom (I), a nitrogen atom (N), and an oxygen atom (O), along with carbon © and hydrogen (H) atoms .
Chemical Reactions Analysis
“6-Iodo-1H-benzo[cd]indol-2-one” has been used as a reactant in various chemical reactions. For example, it has been used in photo-Fries rearrangement . It has also been used in the synthesis of inhibitors of thymidylate synthase .
Physical And Chemical Properties Analysis
The molecular weight of “6-Iodo-1H-benzo[cd]indol-2-one” is 295.08 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.
Scientific Research Applications
- 6-Iodo-1H-benzo[cd]indol-2-one serves as a reactant in the photo-Fries rearrangement . This transformation involves the migration of a substituent within an aromatic ring upon exposure to light. Researchers explore this reaction for synthesizing novel compounds with altered properties .
- Originally used in dyes and electronic typing materials, 6-Iodo-1H-benzo[cd]indol-2-one has recently gained prominence as a scaffold for biologically active compounds . Researchers explore its derivatives to create pharmaceuticals with diverse applications .
- Researchers have designed a novel mPTPB inhibitor using benzo[cd]indol-2(1H)-one as a starting material. This compound could potentially impact the treatment of mycobacterial infections .
Photo-Fries Rearrangement
Biologically Active Compounds
Mycobacterium Protein Tyrosine Phosphatase B (mPTPB) Inhibition
Mechanism of Action
Target of Action
The primary target of 6-Iodo-1H-benzo[cd]indol-2-one is the lysosome . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .
Mode of Action
6-Iodo-1H-benzo[cd]indol-2-one enters the cancer cells via the polyamine transporter localized in the lysosomes . This compound causes autophagy and apoptosis . Autophagy is a process where the cell degrades its own components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by this compound is mutually reinforcing .
Biochemical Pathways
The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . Autophagy plays a dual role in cancer therapy, protecting against and promoting cell death . The potential for using autophagy in cancer therapy is promising .
Pharmacokinetics
The compound is known to be soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells , which can lead to the death of these cells. Additionally, it exhibits stronger green fluorescence than its analogs, indicating its potential as an imaging agent .
Action Environment
The action of 6-Iodo-1H-benzo[cd]indol-2-one is influenced by the cellular environment, particularly the presence of lysosomes and polyamine transporters . Environmental factors that affect the stability and function of these cellular components could potentially influence the compound’s action, efficacy, and stability.
Future Directions
“6-Iodo-1H-benzo[cd]indol-2-one” has potential applications in cancer therapy, particularly as a lysosome-targeted anti-metastatic agent . It has been suggested that this compound could be used as a valuable dual-functional lead compound for future development against liver-cancer metastasis and lysosome imaging .
properties
IUPAC Name |
6-iodo-1H-benzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6INO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMXUJUVJKYTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

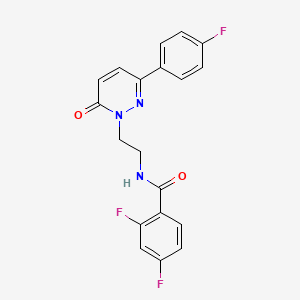

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B3002976.png)
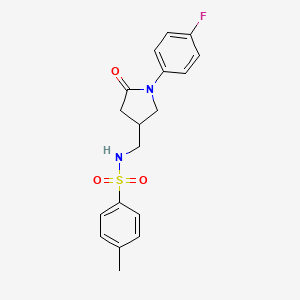
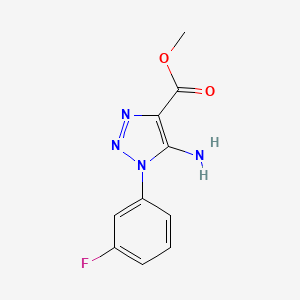
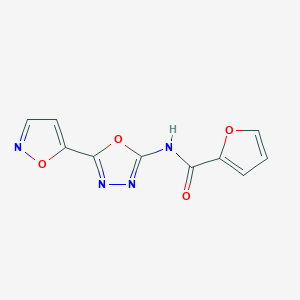
![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)
![5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3002983.png)

![3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B3002985.png)
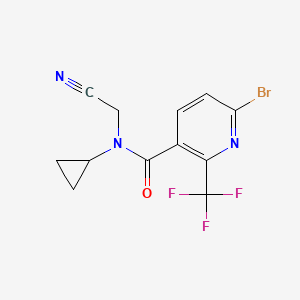
![2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3002988.png)
![2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3002989.png)
![Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3002993.png)